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Compound of Interest

4-Amino-7-methoxy-2-
Compound Name:

propylquinoline
CAS No.: 1189107-29-6
Cat. No.: B13723098

Get Quote

Executive Summary & Retrosynthetic Analysis

The target molecule features a quinoline core with three specific modifications: a propyl group
at C2, an amino group at C4, and a methoxy group at C7. The primary challenge in this
synthesis is controlling the regiochemistry of the cyclization step to ensure the 7-methoxy
substitution pattern.

Retrosynthetic Logic:

e Functional Group Interconversion (FGI): The C4-amino group is derived from a C4-chloro
intermediate via nucleophilic aromatic substitution (

).

» Activation: The C4-chloro group is generated from a C4-hydroxyl (quinolone) precursor using
phosphoryl chloride (
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¢ Ring Construction: The quinolone core is formed via the thermal cyclization of a

-enamino ester.

» Disconnection: The acyclic precursor is synthesized by condensing m-anisidine with ethyl
butyrylacetate.

Retrosynthesis Diagram

4-Amino-7-methoxy-2-propylquinoline

Amination (NH3)

4-Chloro-7-methoxy-2-propylquinoline

hlorination (POCI3)

7-Methoxy-2-propylquinolin-4(1H)-one

onrad-Limpach Cyclization

Ethyl 3-((3-methoxyphenyl)amino)hex-2-enoate

ondensation

m-Anisidine + Ethyl butyrylacetate

Click to download full resolution via product page

Figure 1: Retrosynthetic tree illustrating the disconnection to commercially available starting

materials.

Detailed Experimental Protocol
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Phase 1: Condensation (Enamine Formation)

This step forms the acyclic enamine precursor. Water removal is critical to drive the equilibrium
forward.

e Reagents:

[e]

3-Methoxyaniline (m-anisidine) [CAS: 536-90-3]: 1.0 equiv.

o

Ethyl butyrylacetate (Ethyl 3-oxohexanoate) [CAS: 3249-68-1]: 1.1 equiv.

[¢]

Solvent: Toluene or Benzene (anhydrous).

[¢]

Catalyst: p-Toluenesulfonic acid (pTSA) (0.5 mol%).
Protocol:

e Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with m-
anisidine (e.g., 12.3 g, 100 mmol) and ethyl butyrylacetate (17.4 g, 110 mmol) in Toluene
(150 mL).

e Add a catalytic amount of pTSA (approx. 100 mg).

e Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.
o Continue reflux until water evolution ceases (approx. 4—6 hours).

o Cool the mixture and concentrate under reduced pressure to yield the crude

-enamino ester as a viscous oil.

e Quality Check:

H NMR should show the disappearance of the aniline
peak and the appearance of the vinyl proton (
5.0 ppm) and NH (hydrogen-bonded,

10-12 ppm).
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Phase 2: Conrad-Limpach Cyclization

This is the Critical Control Point. The reaction requires high temperatures (

C) to favor the kinetic 4-hydroxy product (Conrad-Limpach) over the thermodynamic 2-hydroxy
product (Knorr).

e Reagents:
o Diphenyl ether (Dowtherm A) or mineral oil.
o Equipment: High-temperature heating mantle, efficient fume hood.

Protocol:

Heat 100 mL of diphenyl ether to 250-260"\circ$C in a 3-neck flask.
¢ Add the crude enamine from Phase 1 dropwise to the hot solvent over 20—-30 minutes.

o Note: Rapid addition allows the ethanol byproduct to flash off immediately, driving the
cyclization.

» Maintain temperature at 250"\ circ$C for 30—60 minutes after addition.

e Cool the solution to room temperature. The quinolone product often precipitates.
 Dilute with hexane or petroleum ether (100 mL) to maximize precipitation.

« Filter the solid, wash with hexane (to remove diphenyl ether), and dry.

o Regioselectivity Note: The 7-methoxy isomer is the major product. If the 5-methoxy isomer is
present, recrystallize from ethanol/DMF.

Phase 3: Chlorination

Conversion of the tautomeric 4-hydroxy group to a 4-chloro leaving group.

e Reagents:
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o Phosphorus oxychloride (

): 5-10 equiv (acts as solvent and reagent).
o Base (optional):

(anhydrous) or Triethylamine.

Protocol:

Suspend the dried 7-methoxy-2-propylquinolin-4(1H)-one (10 g) in

(30 mL).

o Reflux the mixture for 2—3 hours. The solid will dissolve as it converts to the chloro-quinoline.

e Monitor by TLC (Silica, 20% EtOAc/Hexane). The starting material (baseline/polar) should
disappear.

e Quenching (Exothermic): Cool the mixture and pour slowly onto crushed ice/ammonia water
mixture with vigorous stirring. Maintain pH > 8 to prevent hydrolysis.

o Extract with Dichloromethane (DCM), dry over

, and concentrate.

Yields 4-chloro-7-methoxy-2-propylquinoline as a solid.

Phase 4: Amination

Displacement of the chloride with ammonia.

e Reagents:
o Phenol (as solvent/catalyst) + Ammonium Acetate.
o Alternative: Methanolic Ammonia in an autoclave.

Recommended Protocol (Phenol Melt):
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e Mix the 4-chloro intermediate (5 g) with Phenol (20 g) and Ammonium Acetate (10 g).

» Heat the melt to 140-150"\circ$C for 4—6 hours.

« Cool to room temperature.

e Add 10% NaOH solution (100 mL) to dissolve the phenol and liberate the free base amine.
o Extract the product with Ethyl Acetate (3 x 50 mL).

e Wash organics with water and brine, dry (

), and concentrate.
 Purification: Recrystallize from Ethanol or purify via column chromatography (DCM/MeOH

95:5).

Process Visualization
Synthesis Workflow Diagram
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Start: m-Anisidine +
Ethyl Butyrylacetate

Phase 1: Condensation
(Reflux/Toluene/Dean-Stark)
Target: Enamine

EtOH (Flash off)

Phase 2: Thermal Cyclization
(250°C, Diphenyl Ether)
Target: 4-Quinolone

Phase 3: Chlorination
(POCI3, Reflux)
Target: 4-Chloro-quinoline

Phase 4: Amination
(Phenol melt, NH4OACc)
Target: 4-Amino-quinoline

Final Product:
4-Amino-7-methoxy-2-propylquinoline

Click to download full resolution via product page

Figure 2: Step-by-step workflow for the synthesis of the target molecule.
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Key Data & Troubleshooting
hvsicochemical ies (Predicted)

Property

Value (Approx.)

Note

Molecular Formula

Molecular Weight 216.28 g/mol

LogP 25-3.0 Moderate lipophilicity
Appearance Off-white to pale yellow solid

Solubility Soluble in DMSO, MeOH, Poor water solubility

DCM

Troubleshooting Guide

Issue

Probable Cause

Corrective Action

Low Yield in Phase 2

Temperature too low (<240°C)

Ensure solvent is boiling
diphenyl ether; add enamine

slowly.

Formation of 2-Hydroxy isomer

Kinetic control failure

Ensure rapid heating; do not

start from cold.

Incomplete Chlorination

Wet precursors

Dry the quinolone thoroughly
before adding

Regioisomer Mixture (5-OMe)

Intrinsic reactivity

Recrystallize crude quinolone
from DMF or AcOH to enrich 7-
OMe.

Safety & Compliance

+ POCI3: Highly corrosive and reacts violently with water. Use strictly anhydrous conditions

and quench with extreme caution.
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» Diphenyl Ether: High boiling point (258°C). Risk of thermal burns. Ensure glassware is rated
for high thermal stress.

e m-Anisidine: Toxic by inhalation and skin contact. Use in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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